molecular formula C18H19N3O2 B2643983 10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one CAS No. 851264-58-9

10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

Cat. No. B2643983
CAS RN: 851264-58-9
M. Wt: 309.369
InChI Key: IEJPXEUAPVBZRP-UHFFFAOYSA-N
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Description

10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications

Antianxiety Properties

  • Research has explored the antianxiety properties of pyrazolo[1,5-a]pyrimidine derivatives, which share structural similarities with the compound . Compounds like 5,7-dimethylpyrazolo[1,5-a]pyrimidine have shown anxiolytic effects in animals, comparable to clinically useful benzodiazepines such as diazepam and chlorodiazepoxide. These compounds also demonstrated a lack of potentiation of central nervous system depressant effects of ethanol or barbiturates, distinguishing them from traditional benzodiazepines (Kirkpatrick et al., 1977).

Antitumor and Antiproliferative Activities

  • The synthesis of dimethyl-5H-pyrido[3,2-a]phenoxazin-5-ones, which are structurally related, revealed notable cytotoxicity against human neoplastic cell lines. These compounds, particularly 10 and 11, showed high potency due to favorable interactions with DNA active sites. Such findings suggest the potential of structurally similar compounds in antitumor applications (Bolognese et al., 2006).

Inhibition of HIV-1 Reverse Transcriptase

  • Novel pyrido[2,3-b][1,4]benzodiazepinones, similar in structure to the compound , have been identified as inhibitors of HIV-1 reverse transcriptase. These compounds, including nevirapine, have shown potency and selectivity in inhibiting HIV-1 reverse transcriptase, suggesting their potential in HIV treatment (Hargrave et al., 1991).

Serotonin and Dopamine Receptor Antagonists

  • Compounds based on pyrrolo[1,3]benzothiazepine, which shares a similar tricyclic structure, have been studied for their potential as atypical antipsychotic agents. These derivatives exhibited promising affinity ratios for serotonin and dopamine receptors, indicating their potential use in the treatment of psychiatric disorders (Campiani et al., 2004).

DNA Minor-Groove Binding Agents

  • Pyrrolo[2,1-c][1,4]benzodiazepines, structurally related to the compound , have been identified as DNA minor-groove binding agents. These compounds form covalent bonds with guanine bases, suggesting their potential in targeted cancer therapies, particularly as antibody–drug conjugates (ADCs) (Mantaj et al., 2016).

Antibacterial and Antifungal Activities

  • Novel derivatives like 6-(1H-benz[d]imidazol-2-yl)-8-(5-nitro-2-furyl)-3-(4-pyridyl)-7,8-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepines have been synthesized and evaluated for their antibacterial and antifungal activities. While not as potent as standard drugs, these compounds exhibited notable activities at higher concentrations (Reddy & Reddy, 2010).

properties

IUPAC Name

6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-18(2)9-12-15(13(22)10-18)16(14-6-4-8-23-14)21-17-11(20-12)5-3-7-19-17/h3-8,16,20H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJPXEUAPVBZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC=CO4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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